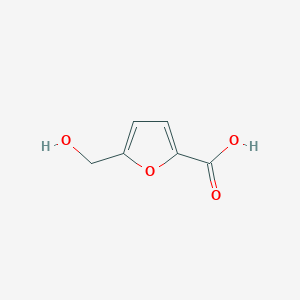

5-Hydroxymethyl-2-furancarboxylic acid

Overview

Description

5-Hydroxymethyl-2-furancarboxylic acid is an organic compound with the molecular formula C6H6O4. It is a derivative of furan and is known for its role as an intermediate in the synthesis of various bio-based chemicals. This compound is derived from 5-hydroxymethylfurfural, a platform chemical obtained from the dehydration of sugars.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxymethyl-2-furancarboxylic acid can be synthesized through the oxidation of 5-hydroxymethylfurfural. One common method involves the use of biocatalysts such as Pseudomonas aeruginosa PC-1, which can efficiently convert 5-hydroxymethylfurfural to this compound with high yield . Another approach involves the use of chemical oxidants like hydrogen peroxide in alkaline conditions .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of 5-hydroxymethylfurfural using metal catalysts such as cobalt, manganese, and bromine in acetic acid systems. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-2-furancarboxylic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 5-hydroxymethyl-2-furaldehyde.

Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

2,5-Furandicarboxylic acid: Formed through oxidation.

5-Hydroxymethyl-2-furaldehyde: Formed through reduction.

Scientific Research Applications

Polymer Chemistry

Biodegradable Polymers:

HMFCA serves as a building block in the synthesis of biodegradable polymers. Research demonstrates its use in creating oligoesters from ε-caprolactone. These oligoesters exhibit favorable properties for environmentally friendly materials, highlighting HMFCA's potential in sustainable polymer production .

Polyester Production:

HMFCA is also utilized in the production of polyesters, which are important in various applications, including packaging and textiles. The incorporation of HMFCA enhances the mechanical and thermal properties of the resulting polymers, making them suitable for high-performance applications .

Renewable Energy Applications

Photocatalytic Water Splitting:

Recent studies have identified HMFCA's role in enhancing photocatalytic processes for hydrogen production. Specifically, it has been incorporated into Zn(x)Cd(1-x)S nanoparticles to improve the efficiency of photocatalytic water splitting, contributing to renewable energy solutions .

Biocatalysis and Biotransformation

Whole-Cell Biocatalysts:

HMFCA can be synthesized from 5-hydroxymethylfurfural (HMF) using whole-cell biocatalysts such as Pseudomonas aeruginosa PC-1. This process has achieved a remarkable yield of 90.1% within six hours under optimized conditions, demonstrating the efficiency of biotransformation techniques in producing HMFCA from biomass .

Fed-Batch Strategies:

The use of fed-batch strategies has been shown to significantly enhance HMFCA production. In one study, a total concentration of 721 mM HMFCA was achieved from 800 mM HMF over multiple cycles, showcasing the potential for large-scale applications in biocatalysis .

Pharmaceutical Applications

Precursor for Drug Synthesis:

HMFCA is being explored as a precursor for various pharmaceutical compounds due to its structural properties that allow for further functionalization. Its derivatives have potential applications in drug development and agrochemicals .

Food Industry Applications

Flavoring Agent:

HMFCA has potential uses as a flavoring agent and food preservative due to its aromatic properties. It can serve as a substitute for traditional preservatives while providing additional flavor profiles to food products .

Data Table: Summary of Applications

Case Studies

Case Study 1: Biodegradable Oligoesters Synthesis

In a study by Todea et al. (2019), HMFCA was successfully utilized to synthesize biodegradable oligoesters through lipase-catalyzed reactions, demonstrating its application in developing eco-friendly materials that can replace conventional plastics.

Case Study 2: Photocatalytic Hydrogen Production

Pham et al. (2023) investigated the incorporation of HMFCA into photocatalytic systems based on Zn(x)Cd(1-x)S nanoparticles. The results indicated a significant enhancement in hydrogen production efficiency, showcasing HMFCA's role in advancing renewable energy technologies.

Case Study 3: Efficient Biotransformation

Research conducted on Pseudomonas aeruginosa PC-1 highlighted its capability to convert HMF into HMFCA with high yield and efficiency, paving the way for sustainable bioprocesses that leverage microbial systems for chemical production.

Mechanism of Action

The mechanism of action of 5-hydroxymethyl-2-furancarboxylic acid involves its interaction with various enzymes and catalysts. For example, in the oxidation process, bacterial laccase selectively oxidizes the hydroxymethyl group to form this compound . The compound’s molecular structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

5-Hydroxymethylfurfural: A precursor to 5-hydroxymethyl-2-furancarboxylic acid.

2,5-Furandicarboxylic acid: A product of the oxidation of this compound.

5-Methylfurfural: Another furan derivative with similar chemical properties.

Uniqueness

This compound is unique due to its dual functional groups (hydroxymethyl and carboxylic acid), which allow it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various bio-based chemicals and materials .

Biological Activity

5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) is a significant bio-based platform chemical that serves as an important intermediate in the synthesis of various valuable compounds. Derived from 5-hydroxymethylfurfural (HMF), HMFCA has garnered attention for its potential applications in biochemistry, materials science, and pharmacology. This article explores the biological activity of HMFCA, focusing on its synthesis, metabolic pathways, and potential therapeutic applications.

Synthesis and Biotransformation

HMFCA can be synthesized through various biotechnological methods. A notable approach involves the use of whole-cell biocatalysts, such as Pseudomonas aeruginosa PC-1, which can efficiently convert HMF to HMFCA. In a study, a yield of 90.1% was achieved within 6 hours using optimized conditions, demonstrating the compound's potential for large-scale production . Another study highlighted the improved biosynthesis of HMFCA using recombinant Escherichia coli, achieving a yield of 96.9% from biomass-derived furans .

Biological Activity and Mechanisms

The biological activity of HMFCA is primarily attributed to its role as a metabolite and its interactions within biological systems. Research indicates that HMFCA may influence lipid and amino acid metabolism, with implications for metabolic disorders such as diabetes. Alterations in metabolomic profiles involving HMFCA have been linked to changes in gut microbiota composition and function, suggesting a role in gastrointestinal health .

Table 1: Summary of Biological Activities of HMFCA

Case Study 1: Metabolomic Profiling

A study conducted on diabetic patients showed that HMFCA levels were altered compared to non-diabetic individuals, indicating its potential as a biomarker for metabolic disturbances. The research emphasized the need for further investigation into the mechanisms by which HMFCA influences metabolic pathways .

Case Study 2: Enzymatic Synthesis

Research into the enzymatic synthesis of copolymers involving HMFCA demonstrated its utility in producing biodegradable materials. The copolymerization of HMFCA with ε-caprolactone resulted in novel materials with promising properties for biomedical applications . This study highlights the versatility of HMFCA beyond traditional chemical synthesis.

Future Directions

The exploration of HMFCA's biological activity is still in its early stages. Future research should focus on:

- Mechanistic Studies : Understanding how HMFCA interacts at the molecular level within metabolic pathways.

- Therapeutic Applications : Investigating its potential role in treating metabolic disorders and other diseases.

- Sustainable Production Methods : Developing more efficient biotechnological processes for synthesizing HMFCA from renewable resources.

Q & A

Q. Basic: What are the key physicochemical properties of 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) relevant to experimental handling?

Answer:

HMFCA (CAS 6338-41-6) is a crystalline solid with solubility in organic solvents such as ethanol (100 mg/mL), DMSO (10 mg/mL), and dimethylformamide (15 mg/mL). For aqueous solutions, it dissolves in PBS (pH 7.2) at ~1 mg/mL, but prolonged storage (>24 hours) is not recommended due to instability. Stock solutions should be prepared in inert gas-purged solvents to prevent degradation, and residual solvents must be minimized in biological assays to avoid interference .

Q. Basic: What are the primary synthetic routes to produce HMFCA from biomass-derived precursors?

Answer:

The primary route involves selective oxidation of 5-hydroxymethylfurfural (HMF), a product of sugar dehydration. Two catalytic pathways are prominent:

- Chemical Oxidation : Using heterogeneous catalysts like MgO⋅CeO₂ mixed oxides under aerobic conditions, which yield HMFCA (57–90%) at low HMF concentrations (<0.03 M) or with external bases. Higher HMF concentrations favor 2,5-diformylfuran (DFF) or 2-formyl-5-furancarboxylic acid (FFCA) .

- Biocatalytic Oxidation : Whole-cell systems (e.g., recombinant Escherichia coli or Gluconobacter oxydans) overexpressing aldehyde dehydrogenases achieve >90% yield via enzymatic cascades .

Q. Advanced: How can researchers optimize catalytic oxidation conditions to enhance HMFCA selectivity over competing byproducts?

Answer:

Key variables include:

- Catalyst Composition : MgO⋅CeO₂ mixed oxides with tunable basicity favor HMFCA at low HMF concentrations, while Pd-Au nanoparticles on Mg-Al hydrotalcite promote direct oxidation to 2,5-furandicarboxylic acid (FDCA) .

- Reaction Medium : Aqueous systems with O₂ as the oxidant minimize waste. Base additives (e.g., NaOH) enhance aldehyde group oxidation but may shift selectivity toward FDCA .

- Electrochemical Tuning : Co-based electrocatalysts selectively generate Co³⁺ (oxidizes aldehyde to carboxylate) or Co⁴⁺ (oxidizes hydroxyl groups), enabling potential-dependent HMFCA or FDCA production .

Q. Advanced: What challenges arise in enzymatic HMFCA synthesis, and how can they be addressed?

Answer:

Challenges include:

- Substrate Inhibition : High HMF concentrations (>150 mM) reduce enzymatic activity. Engineered E. coli HMFOMUT strains with improved substrate tolerance achieve 96.9% yield via adaptive laboratory evolution .

- Cofactor Regeneration : NAD⁺-dependent dehydrogenases require efficient cofactor recycling. Coupling with glucose dehydrogenase systems or using whole-cell biocatalysts enhances sustainability .

- Byproduct Formation : Oxidative cascades (e.g., combining aryl-alcohol oxidase and unspecific peroxygenase) minimize intermediates like FFCA, achieving >95% FDCA yields .

Q. Advanced: How can contradictory data on HMFCA oxidation pathways be resolved in experimental design?

Answer:

Discrepancies in product distribution (e.g., HMFCA vs. DFF/FFCA) often stem from:

- Reaction Time : Short durations favor HMFCA, while prolonged oxidation converts HMFCA to FDCA .

- Catalyst Deactivation : Hydration of MgO to Mg(OH)₂ reduces basicity, altering selectivity. Catalyst calcination restores activity .

- Oxygen Pressure : Higher O₂ pressures accelerate secondary oxidation steps, necessitating real-time monitoring via HPLC or GC-MS to track intermediates .

Q. Advanced: What design principles improve electrocatalysts for selective HMFCA production?

Answer:

- Active Site Engineering : Co³⁺ species selectively oxidize the aldehyde group, while Co⁴⁺ targets hydroxyl groups. Tuning applied potentials (e.g., 1.4–1.6 V vs. RHE) controls oxidation states and product selectivity .

- Support Materials : Carbon-based supports with nitrogen doping enhance electron transfer and stabilize reactive intermediates like hydroperoxyl radicals .

Q. Advanced: What analytical methods are most reliable for quantifying HMFCA in complex matrices?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) resolve HMFCA from HMF and FDCA. Mobile phases often include acetonitrile/water with 0.1% formic acid .

- GC-MS : Derivatization (e.g., silylation) improves volatility for detecting HMFCA in urine or food matrices, validated in metabolomic studies .

Q. Advanced: How is HMFCA utilized as a building block in materials science?

Answer:

- Macrocyclic Oligoesters : Enzymatic polymerization of HMFCA with diols yields biodegradable polyesters, leveraging its bifunctional (hydroxyl and carboxyl) groups .

- Metal-Organic Frameworks (MOFs) : HMFCA-derived linkers enhance porosity and stability in catalytic MOFs, though purity (>97%) is critical to avoid defects .

Properties

IUPAC Name |

5-(hydroxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSKKIUURRTAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033098 | |

| Record name | 5-(Hydroxymethyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sumiki's acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6338-41-6 | |

| Record name | 5-(Hydroxymethyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethyl-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyl-2-furancarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxymethyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYMETHYL-2-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI63TD4992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sumiki's acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.